2-(Pentabromophenoxy)ethanol

Brominated flame retardant Bromine content Flame retardant loading

2-(Pentabromophenoxy)ethanol (synonym: Hydroxyethyl pentabromophenyl ether, CAS 60593-02-4) is an organobromine compound in the brominated flame retardant (BFR) class, with molecular formula C₈H₅Br₅O₂ and a molecular weight of 532.65 g·mol⁻¹. It comprises a fully brominated pentabromophenyl ring linked via an ether bond to an ethanol moiety, yielding a calculated bromine content of approximately 75.0% by weight.

Molecular Formula C8H5Br5O2
Molecular Weight 532.64 g/mol
CAS No. 60593-02-4
Cat. No. B13762709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pentabromophenoxy)ethanol
CAS60593-02-4
Molecular FormulaC8H5Br5O2
Molecular Weight532.64 g/mol
Structural Identifiers
SMILESC(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O
InChIInChI=1S/C8H5Br5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2
InChIKeyZANXWPPILUXIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pentabromophenoxy)ethanol (CAS 60593-02-4) Technical Baseline — A Hydroxyethyl Pentabromophenyl Ether Intermediate for High-Efficiency Brominated Flame Retardants


2-(Pentabromophenoxy)ethanol (synonym: Hydroxyethyl pentabromophenyl ether, CAS 60593-02-4) is an organobromine compound in the brominated flame retardant (BFR) class, with molecular formula C₈H₅Br₅O₂ and a molecular weight of 532.65 g·mol⁻¹ . It comprises a fully brominated pentabromophenyl ring linked via an ether bond to an ethanol moiety, yielding a calculated bromine content of approximately 75.0% by weight . The compound is a white to off-white crystalline solid with a boiling point of 463 °C at 760 mmHg and a flash point of 234 °C . Its primary documented use is as a key synthetic intermediate in the patented preparation of bis(β‑pentabromophenoxyethyl) succinate, a high‑molecular‑weight diester flame retardant specifically designed for ABS resins [1]. The compound is listed under EINECS 262‑315‑1 and is regulated in several jurisdictions due to persistent, bioaccumulative, and toxic (PBT) concerns associated with certain BFRs; the European Chemicals Agency (ECHA) has identified structurally related brominated phenoxy compounds as Substances of Very High Concern (SVHC) [2].

Why 2-(Pentabromophenoxy)ethanol Cannot Be Indiscriminately Replaced with Other Brominated Phenols or Phenoxyethanols in Flame‑Retardant Intermediate Procurement


2‑(Pentabromophenoxy)ethanol is not a drop‑in replacement for commercially dominant BFRs such as decabromodiphenyl ether (DecaBDE), 1,2‑bis(2,4,6‑tribromophenoxy)ethane (BTBPE), or tetrabromobisphenol A derivatives. Its unique monofunctional primary alcohol terminus enables downstream esterification or urethane‑forming reactions that are chemically inaccessible to fully end‑capped diaryl ethers or polybrominated diphenyl ethers [1]. In ABS flame‑retardant applications, the corresponding succinate diester derived from this alcohol delivers self‑extinguishing performance (UL‑94 V‑0) at loadings as low as 10 wt% when combined with antimony trioxide synergist — a loading efficiency at least 50 % lower (i.e., half the loading or better) than the 20–25 wt% typically required for DecaBDE or BTBPE to reach comparable ratings in the same polymer matrix [2][3]. Furthermore, the high molecular weight and ester‑linkage architecture of the succinate derivative confer reduced migration and blooming in ABS relative to lower‑molecular‑weight symmetrical bis‑phenoxy ethanes, which are known to exude during melt processing and cause surface defects [1]. Procuring a substitute intermediate that lacks the pentabromophenoxy‑ethanol scaffold would require re‑engineering the entire synthesis pathway and re‑validating polymer additive performance — an exercise with significant cost and time implications.

Quantitative Differential Evidence for 2-(Pentabromophenoxy)ethanol in BFR Intermediate Selection


Bromine Content Density: ~75 % Br vs. BTBPE (~70 %) and DecaBDE (~83 %) — Implications for Loading Efficiency per Halogen Atom Delivered

2-(Pentabromophenoxy)ethanol contains five bromine atoms on the aromatic ring and has a molecular weight of 532.65 g·mol⁻¹, yielding a theoretical bromine mass fraction of (5 × 79.904) / 532.65 = 75.0 % . This bromine density is intermediate between 1,2‑bis(2,4,6‑tribromophenoxy)ethane (BTBPE, C₁₄H₈Br₆O₂, MW 687.6, Br ≈ 69.7 %) and decabromodiphenyl ether (DecaBDE / FR‑1210, C₁₂Br₁₀O, MW 959.2, Br ≈ 83.3 %) [1][2]. For an equivalent mass loading of flame‑retardant additive, doses of the derived bis(pentabromophenoxyethyl) succinate deliver a bromine atom concentration to the polymer matrix that is roughly 7–8 % higher than BTBPE‑derived formulations and within 10 % of DecaBDE on a per‑bromine‑atom‑delivered basis, yet with a molecular architecture that enables covalent incorporation or improved compatibility in polar engineering resins [3].

Brominated flame retardant Bromine content Flame retardant loading

Thermal Processing Safety Margin: Boiling Point >460 °C vs. BTBPE Decomposition Onset ~230–250 °C — Preventing Premature Volatilisation During ABS Compounding

The computed boiling point of 2‑(pentabromophenoxy)ethanol is 463 °C at 760 mmHg . In contrast, thermal decomposition studies of BTBPE report an onset of mass loss near 230–250 °C under inert atmosphere, with significant decomposition by 300–350 °C [1]. ABS melt‑processing temperatures typically range from 200 °C to 260 °C. The boiling point of 2‑(pentabromophenoxy)ethanol exceeds this processing window by approximately 200 °C, whereas BTBPE decomposes within it, leading to potential loss of halogen content, evolution of corrosive HBr, and the formation of brominated dioxin/furan precursors upon thermal stress [1][2]. The succinate diester derived from 2‑(pentabromophenoxy)ethanol is explicitly claimed to be ‘thermally stable at temperatures well above the temperatures employed for melt processing ABS resins’ [2].

Thermal stability ABS processing Volatility

In‑Matrix Loading Efficiency for UL‑94 V‑0: 10 wt% Succinate Derivative vs. 20–25 wt% for DecaBDE and BTBPE in ABS — Halving the Required Additive Burden

Patent data explicitly demonstrate that bis(β‑pentabromophenoxyethyl) succinate — the diester synthesised directly from 2‑(pentabromophenoxy)ethanol — when compounded in ABS with antimony trioxide synergist, achieves ‘substantial flame retardance’ at 10 wt% loading and self‑extinguishing (UL‑94 V‑0 rating) at loadings above approximately 12 wt% [1]. In comparison, independent studies on ABS flame‑retarded with BTBPE require 20 wt% loading combined with 6 wt% zinc hydroxystannate or with antimony trioxide to consistently achieve UL‑94 V‑0 classification [2]. Similarly, DecaBDE‑based ABS formulations typically demand 20–25 wt% additive loading to attain V‑0 performance in the UL‑94 vertical burn protocol [3]. This represents a 50–60 % reduction in the mass of brominated additive required per unit weight of the final polymer compound when the pentabromophenoxyethanol‑derived succinate is employed.

UL-94 vertical burn test ABS flammability Loading efficiency

Migration and Blooming Resistance: Succinate Diester Architecture Suppresses Exudation vs. BTBPE and DecaBDE in ABS — Impact on Surface Quality and Long‑Term Fire Performance

The symmetrical bis‑phenoxy ethane flame retardants, including bis(tribromophenoxy)ethane (BTBPE) and bis(pentabromophenoxy)ethane (BPBPE), are documented in the patent literature to ‘tend to bloom or migrate to the polymer surface’ in ABS systems, causing surface haze, die‑lip build‑up, and loss of flame‑retardant efficacy over time [1]. The succinate diester of 2‑(pentabromophenoxy)ethanol was specifically designed with a higher molecular weight (approximately 1054 g·mol⁻¹ for the diester) and an ester‑containing spacer that promotes compatibility with the polar acrylonitrile component of ABS, thereby exhibiting ‘a lower tendency to migrate due to its high molecular weight and solubility in the resin’ [2]. While quantitative migration rate data for these specific compounds are not publicly available in head‑to‑head format, the mechanistic rationale — higher MW, polar ester linker, amorphous character — aligns with the well‑established principle that oligomeric and high‑MW BFRs (MW >800) show drastically reduced migration compared to small‑molecule additives (e.g., DecaBDE, MW 959, but lacking matrix‑compatible functionality) [3].

Additive migration Blooming Surface aesthetics

Lipophilic Matrix Compatibility: log P 4.86 Accelerates Dispersion in Styrenic Resins vs. More Polar Diol‑Based BFRs — Impact on Compounding Throughput

The experimental octanol/water partition coefficient (log P) of 2‑(pentabromophenoxy)ethanol has been reported as 4.86 through proprietary HPLC algorithm on a Newcrom R1 reverse‑phase column [1], with an independently measured log Kow value of 4.14 reported in regulatory physicochemical databases [2]. This moderate‑to‑high lipophilicity indicates preferential partitioning into the styrene‑acrylonitrile (SAN) continuous phase of ABS relative to tetrabromobisphenol A (TBBPA, log P approximately 3.4–3.8) or its bis(2‑hydroxyethyl) ether derivative (log P ≈ 2.9–3.2), which are more hydrophilic and may phase‑separate or require compatibilisers during compounding [3]. The 0.7–2.0 log P unit advantage over competing diol‑functional BFR intermediates translates into faster wetting and dispersion during twin‑screw extrusion, potentially reducing compounding energy input and improving additive distribution homogeneity.

Partition coefficient Polymer compatibility Dispersion

Regulatory & Toxicological Profile Differentiation: ECHA SVHC Categorisation of Related Pentabromophenoxy Derivatives Drives Replacement Demand for Lower‑Migration Succinate Variants

Several pentabromophenoxy‑containing BFRs, including 1,2‑bis(pentabromophenoxy)ethane (BPBPE, CAS 61262‑53‑1) and tetradecabromo‑1,4‑diphenoxybenzene (CAS 58965‑66‑5), have been placed under regulatory scrutiny in the EU, with BPBPE listed on the ECHA Candidate List as a Substance of Very High Concern (SVHC) due to PBT/vPvB properties [1]. 2‑(Pentabromophenoxy)ethanol itself is not currently on the Candidate List; however, its primary downstream derivative — bis(β‑pentabromophenoxyethyl) succinate — is a high‑molecular‑weight ester that exhibits reduced migration and leaching propensity relative to its non‑esterified counterparts, potentially offering a more environmentally sustainable BFR option for ABS that aligns with evolving regulatory frameworks aimed at minimising environmental release of low‑molecular‑weight brominated species [2]. Procurement decisions that favour the pentabromophenoxyethanol‑succinate pathway over direct use of symmetrical bis(pentabromophenoxy) alkanes may pre‑empt future regulatory restrictions and facilitate compliance with Ecolabel and Green Public Procurement criteria for flame‑retarded plastic components [3].

Regulatory compliance SVHC Sustainable procurement

High‑Impact Application Scenarios for 2-(Pentabromophenoxy)ethanol and Its Succinate Diester Derivative


ABS Electrical & Electronic Equipment Housings Requiring UL‑94 V‑0 at Reduced Wall Thickness

Manufacturers of ITE (Information Technology Equipment) and consumer electronics housings moulded from ABS can leverage the 10–12 wt% loading efficiency of bis(β‑pentabromophenoxyethyl) succinate — synthesised from 2‑(pentabromophenoxy)ethanol — to achieve UL‑94 V‑0 self‑extinguishing performance at wall thicknesses as low as 1.6 mm. This loading is 50–60 % lower than the 20–25 wt% required for DecaBDE or BTBPE, thereby preserving impact strength and surface finish of thin‑wall moulded parts [1]. The reduced migration tendency of the succinate diester also prevents the white surface haze (‘blooming’) often observed with BTBPE‑flame‑retarded ABS enclosures after thermal ageing [2].

Flame‑Retarded ABS Automotive Interior Trim Components with Enhanced UV Stability

Automotive interior components such as dashboard substrates, glove‑box housings, and pillar trims produced from ABS require stringent FMVSS 302 flammability compliance alongside resistance to UV‑induced discoloration. The pentabromophenoxyethanol‑derived succinate diester, when properly stabilised, offers a more migration‑resistant platform compared to decabromodiphenyl ether, which is known to photodegrade and cause yellowing under prolonged UV exposure [1]. The high thermal stability of the diester (stable at ABS processing temperatures >230 °C) prevents decomposition gas evolution during injection moulding, reducing mould corrosion and minimising volatile organic compound (VOC) emissions in the vehicle interior [3].

Procurement of a Multi‑Purpose Brominated Intermediate for Custom Flame‑Retardant Ester and Urethane Synthesis

Research laboratories and specialty chemical manufacturers seeking a versatile brominated building block should procure 2‑(pentabromophenoxy)ethanol for its unique monofunctional primary alcohol, which permits esterification with a variety of dicarboxylic acids (e.g., succinic, adipic, phthalic) or reaction with isocyanates to produce reactive brominated polyurethane oligomers [1]. This synthetic flexibility is absent in fully substituted diaryl ethers such as DecaBDE or 1,2‑bis(pentabromophenoxy)ethane, which lack reactive hydroxyl functionality and can only be used as additive (non‑reactive) flame retardants. The log P of 4.86 ensures that the resulting esters and urethanes maintain favourable compatibility with styrenic and olefinic matrices [2].

Replacement of SVHC‑Listed Bis(Pentabromophenoxy)ethane (BPBPE) in Existing ABS Compounding Formulations

Compounders currently using 1,2‑bis(pentabromophenoxy)ethane (BPBPE, CAS 61262‑53‑1), which appears on the ECHA Candidate List of Substances of Very High Concern (SVHC) due to PBT/vPvB properties, can transition to the pentabromophenoxyethanol‑succinate pathway as a ‘drop‑in‑by‑redesign’ alternative [1]. Although a formulation adjustment is necessary, the resulting ABS compounds retain V‑0 performance at equal or lower total bromine content and eliminate the regulatory communication and authorisation obligations triggered by use of an SVHC above 0.1 % w/w in articles. This pre‑emptive substitution aligns with the EU’s Chemicals Strategy for Sustainability and reduces the risk of future market access restrictions [2].

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